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Compound of Interest

Compound Name:
6,6-Difluoro-2-

azabicyclo[2.2.2]octane

Cat. No.: B12937699

Get Quote

Subject: Advanced Fluorinated Amine Scaffolds (Bicyclic & Spirocyclic Cores) Formula:

C₇H₁₁F₂N Primary Isomers of Interest:

6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS: 2227205-50-5)[1][2]

2,2-Difluoro-6-azaspiro[3.4]octane (CAS: 2408959-03-3, as HCl salt)[3][4][5][6]

Part 1: Executive Summary & Strategic Utility
In modern drug discovery, the molecular formula C₇H₁₁F₂N represents a high-value class of

fluorinated saturated bioisosteres. These scaffolds are engineered to address the "Escape from

Flatland" directive—moving away from planar aromatic rings toward three-dimensional (3D)

structures to improve solubility and target selectivity.[7]

Why this molecule matters:

Conformational Rigidity: The bicyclic and spirocyclic nature of these isomers restricts the

conformational entropy of the amine, potentially lowering the entropic penalty upon binding

to a protein target.
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Metabolic Blocking: The gem-difluoro substitution (

) is strategically placed to block metabolic "hot spots" (sites prone to Cytochrome P450
oxidation) without significantly altering the steric bulk compared to a methylene (

) group.

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the

amine (pKa modulation), often optimizing lipophilicity (LogD) and membrane permeability

(CNS penetration).

Part 2: Chemical Identity & Physical Properties[8]
Comparative Isomer Analysis
The two dominant isomers utilized in medicinal chemistry differ fundamentally in their topology.

Feature
6,6-Difluoro-2-

azabicyclo[2.2.2]octane

2,2-Difluoro-6-

azaspiro[3.4]octane

CAS Number 2227205-50-5 2408959-03-3 (HCl salt)

Topology Bridged Bicyclic (Cage-like) Spirocyclic (Twisted)

Geometry Rigid, globular Semi-rigid, orthogonal rings

Primary Use Phenyl/Piperidine Bioisostere
Morpholine/Piperazine

Bioisostere

Physicochemical Data Profile
Data aggregated from computational models and homologous series analysis.
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Property Value (Approx.) Mechanistic Insight

Molecular Weight 147.17 g/mol
Low MW allows for fragment-

based drug design (FBDD).

LogP (Lipophilicity) 1.2 – 1.5

Moderate lipophilicity ensures

balance between solubility and

permeability.

TPSA ~12.0 Å²

Low polar surface area favors

blood-brain barrier (BBB)

penetration.

Basicity (pKa) 8.5 – 9.5 (Predicted)

Lower than parent amine (~10-

11) due to inductive effect of F

atoms (

effect).

H-Bond Donors 1 (Secondary Amine)

Available for crucial H-bond

interactions in the binding

pocket.

H-Bond Acceptors 1 (Amine) + 2 (F)

Fluorine can act as a weak H-

bond acceptor in specific

environments.

Part 3: Synthetic Methodologies
The synthesis of these cores requires precise control to introduce the fluorine atoms without

compromising the amine functionality.

Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane
This workflow typically involves constructing the bicyclic cage followed by late-stage

fluorination.

Protocol Logic:

Diels-Alder Cycloaddition: Establishes the [2.2.2] bicyclic framework.
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Oxidation: Converts a methylene bridge to a ketone to set up fluorination.

Deoxyfluorination: Replaces the carbonyl oxygen with two fluorine atoms.

1,3-Cyclohexadiene

2-Azabicyclo[2.2.2]oct-5-ene

Diels-Alder

Methyleneurethan
(Dienophile)

2-Azabicyclo[2.2.2]octan-6-one

Hydroboration/Oxidation
or Catalytic Oxidation 6,6-Difluoro-2-azabicyclo[2.2.2]octane

(C7H11F2N)
Nucleophilic Fluorination

H2 / Pd/C
(Hydrogenation)

DAST or Deoxo-Fluor
(Deoxyfluorination)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the bicyclic core. The critical step is the deoxyfluorination of the

ketone intermediate.

Synthesis of 2,2-Difluoro-6-azaspiro[3.4]octane
Spirocyclic systems are often accessed via [3+2] cycloadditions or alkylation of gem-difluoro

precursors.

Step-by-Step Protocol (General Approach):

Precursor Selection: Start with a protected 3-oxo-pyrrolidine or similar cyclic ketone.

Spiro-Annulation: React with a difluoro-alkylating agent or perform a ring-closing metathesis

on a difluoro-allyl intermediate.

Deprotection: Removal of the N-protecting group (e.g., Boc, Cbz) to yield the free amine or

HCl salt.
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Part 4: Functional Applications in Drug Design
The "Fluorine Effect" on pKa and Permeability
The incorporation of fluorine into the C₇H₁₁F₂N scaffold is not merely structural; it is electronic.

Mechanism: Fluorine is the most electronegative element (Paulding scale 3.98). When

placed

or

to the amine nitrogen, it pulls electron density through the sigma bond framework (inductive
withdrawal).

Result: The lone pair on the nitrogen becomes less available for protonation.

Non-fluorinated parent: pKa ~ 10.5 (Highly basic, protonated at physiological pH).

Difluoro analog (C₇H₁₁F₂N): pKa ~ 8.5 – 9.0.

Clinical Impact: A larger fraction of the molecule exists in the neutral state at physiological pH

(7.4), significantly enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Metabolic Stability (Metabolic Blocking)
Saturated amines like piperidine are prone to oxidative metabolism by CYP450 enzymes,

typically at the positions

to the nitrogen or on the ring carbons.

C-H Bond Strength: ~98 kcal/mol.

C-F Bond Strength: ~116 kcal/mol.

Outcome: Replacing vulnerable C-H bonds with C-F bonds renders that position

metabolically inert. The C₇H₁₁F₂N scaffold utilizes this to extend the half-life (

) of the drug candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12937699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenyl Ring
(Planar, Lipophilic)

Design Challenge:
Improve Solubility & Metabolic Stability

Piperidine
(Saturated, Basic, Metabolic Liability)

C7H11F2N Scaffold
(2-Azabicyclo[2.2.2]octane core)

Bioisosteric Replacement

Increased Fsp3
(Solubility)

Gem-Difluoro
(Blocks Metabolism)

Vector Orientation
(Novel IP Space)

Click to download full resolution via product page

Figure 2: Decision logic for selecting C₇H₁₁F₂N scaffolds as bioisosteres in Lead Optimization.

Part 5: Safety and Handling
While C₇H₁₁F₂N isomers are generally stable, they are fluorinated amines and should be

treated with standard high-potency compound precautions.

Corrosivity: As secondary amines, they can be corrosive to mucosal membranes. Handle as

HCl salts whenever possible to mitigate volatility and corrosivity.

Fluorine NMR: Use ¹⁹F-NMR for purity verification. These compounds exhibit distinct splitting

patterns (geminal coupling

Hz) that are diagnostic of the intact difluoro core.

Storage: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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